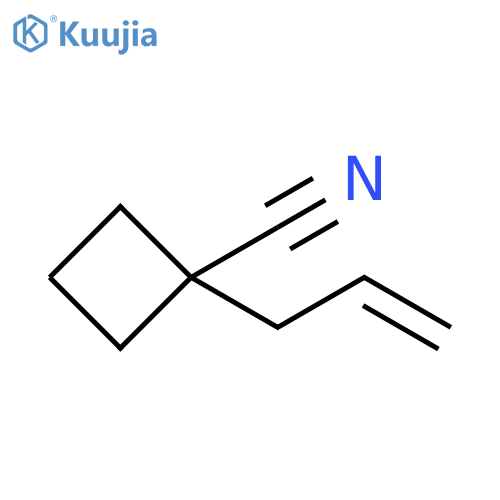Cas no 1803570-71-9 (Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-)

1803570-71-9 structure
商品名:Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-
Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- 化学的及び物理的性質
名前と識別子
-
- Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-
-
- インチ: 1S/C8H11N/c1-2-4-8(7-9)5-3-6-8/h2H,1,3-6H2
- InChIKey: CWDZXHUMURCYBT-UHFFFAOYSA-N
- ほほえんだ: C1(CC=C)(C#N)CCC1
Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-174116-0.5g |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 0.5g |
$768.0 | 2023-09-20 | |
| Enamine | EN300-174116-10.0g |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 10.0g |
$4236.0 | 2023-02-16 | ||
| Enamine | EN300-174116-1g |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 1g |
$986.0 | 2023-09-20 | |
| 1PlusChem | 1P01BDA6-500mg |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 500mg |
$1012.00 | 2024-06-18 | |
| 1PlusChem | 1P01BDA6-100mg |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 100mg |
$485.00 | 2024-06-18 | |
| 1PlusChem | 1P01BDA6-250mg |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 250mg |
$664.00 | 2024-06-18 | |
| 1PlusChem | 1P01BDA6-1g |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 1g |
$1281.00 | 2024-06-18 | |
| Enamine | EN300-174116-5.0g |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 5.0g |
$2858.0 | 2023-02-16 | ||
| Enamine | EN300-174116-0.1g |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 0.1g |
$342.0 | 2023-09-20 | |
| Enamine | EN300-174116-5g |
1-(prop-2-en-1-yl)cyclobutane-1-carbonitrile |
1803570-71-9 | 93% | 5g |
$2858.0 | 2023-09-20 |
Cyclobutanecarbonitrile, 1-(2-propen-1-yl)- 関連文献
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
1803570-71-9 (Cyclobutanecarbonitrile, 1-(2-propen-1-yl)-) 関連製品
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
